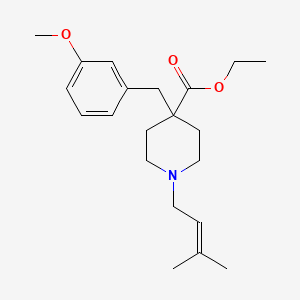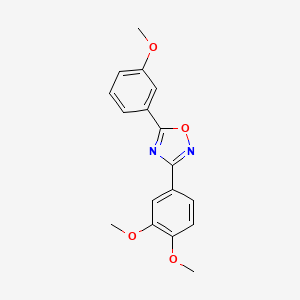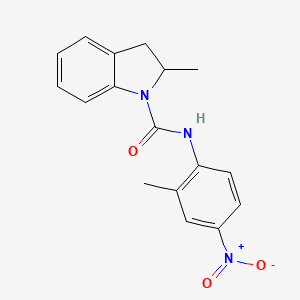
ethyl 4-(3-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 4-(3-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxylate, also known as ethyl piperidine-4-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of piperidinecarboxylates, which are known for their diverse biological activities. Ethyl piperidine-4-carboxylate has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(3-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxylate piperidine-4-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of enzymes such as COX-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl piperidine-4-carboxylate has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, increase the levels of antioxidant enzymes such as SOD and CAT, and improve the cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 4-(3-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxylate piperidine-4-carboxylate in lab experiments is its diverse pharmacological properties. It can be used to study various biological processes such as inflammation, pain, and cognition. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using ethyl 4-(3-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxylate piperidine-4-carboxylate is its potential toxicity and side effects, which need to be carefully evaluated before using it in lab experiments.
Direcciones Futuras
There are several future directions for the research on ethyl 4-(3-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxylate piperidine-4-carboxylate. One of the potential areas of research is to study its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it can be studied for its potential as an anti-cancer agent. Further research can also be conducted to understand its mechanism of action and to optimize its pharmacological properties.
Aplicaciones Científicas De Investigación
Ethyl piperidine-4-carboxylate has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities in various animal models. Additionally, it has been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-5-25-20(23)21(16-18-7-6-8-19(15-18)24-4)10-13-22(14-11-21)12-9-17(2)3/h6-9,15H,5,10-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFNGYZENBXHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC=C(C)C)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methoxybenzyl)-1-(3-methylbut-2-en-1-yl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4754814.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide](/img/structure/B4754819.png)
![4-({5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4754820.png)




![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4754846.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B4754848.png)
![4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4754857.png)
![1,3-dimethyl-4-{[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4754876.png)
![7-[chloro(difluoro)methyl]-5-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4754884.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4754890.png)